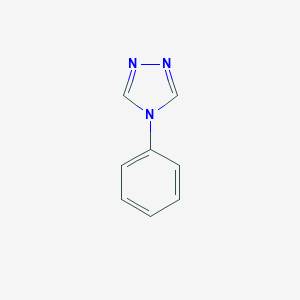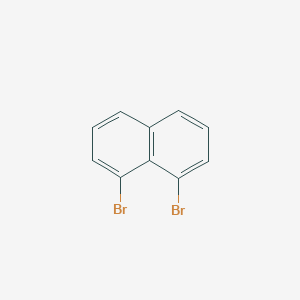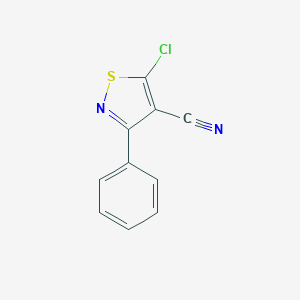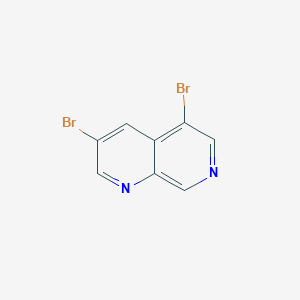
Allyltriphenylsilane
概要
説明
Allyltriphenylsilane is a chemical compound with the molecular formula C21H20Si . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of Allyltriphenylsilane consists of 44 bonds in total. These include 24 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, and 3 six-membered rings .Physical And Chemical Properties Analysis
Allyltriphenylsilane has a molecular weight of 300.47 g/mol . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Synthesis of 1,3-Dienes
Allyltriphenylsilane is utilized as a key reagent in the stereoselective preparation of 1,3-dienes . This method is significant for its practicality and efficiency in synthesizing dienes, which are important intermediates in organic synthesis.
Electrophilic Substitution Reactions
The compound plays a crucial role in electrophilic substitution reactions of unsaturated silanes . It undergoes electrophilic attack, leading to the incorporation of an allyl group at the electrophilic center after the loss of the silyl group. This reaction is fundamental in the formation of new carbon-carbon bonds.
Synthesis of Tagetol
Allyltriphenylsilane is used in the synthesis of tagetol through the addition to aldehydes . This application showcases its versatility in forming carbon-oxygen bonds and contributing to the synthesis of complex organic molecules.
Cyclization Reactions
It is involved in cyclization reactions where iminium ions generated in situ may be trapped by intramolecular allylsilanes . This process has been employed in the syntheses of compounds like isoretronecanol and epilupinine, highlighting its importance in the construction of cyclic structures.
Stabilization of Reactive Intermediates
The electron-releasing strength of the carbon-silicon bond in allyltriphenylsilane stabilizes positive charges in reactive intermediates . This property is exploited in various synthetic applications where the stabilization of intermediates is crucial.
Lewis Acid Catalysis
In the presence of Lewis acids, allyltriphenylsilane can lead to the formation of diastereomeric mixtures of double bond isomers . This application is particularly useful in stereoselective synthesis where the control of double bond configuration is desired.
Safety and Hazards
Allyltriphenylsilane may cause irritation to the respiratory tract, skin, and eyes. In case of exposure, it is recommended to move the person into fresh air, wash off with soap and plenty of water, and flush eyes with water as a precaution . It is also advised to avoid dust formation and breathing vapors, mist, or gas .
作用機序
Target of Action
Allyltriphenylsilane primarily targets electrophiles in a process known as electrophilic substitution . The electron-releasing strength of the carbon-silicon bond in the unsaturated silane controls the site of reaction and stereoselectivity .
Mode of Action
The mode of action involves the attack of an electrophile on an allylsilane . The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group . After formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .
Biochemical Pathways
The biochemical pathway involves the formation of a new carbon-carbon bond at the γ position of allyl silanes . The robustness of silanes makes them amenable to use in synthesis . Under conditions of nucleophilic catalysis, any intermediate along the reaction pathway may incorporate a silicon-nucleophile bond .
Result of Action
The result of the action is the formation of a new carbon-carbon bond at the γ position of allyl silanes and the β position of vinylsilanes . The elimination to generate the double bond is stereospecifically anti, leading to the formation of mixtures of double bond isomers .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the silyl moiety forces electrophilic attack on the face opposite the silyl group for steric and electronic reasons . .
特性
IUPAC Name |
triphenyl(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZZRSMGLGFPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299137 | |
| Record name | Allyltriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyltriphenylsilane | |
CAS RN |
18752-21-1 | |
| Record name | 18752-21-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allyltriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80299137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main synthetic application of Allyltriphenylsilane highlighted in the research?
A1: Allyltriphenylsilane serves as a key reagent in the stereoselective synthesis of 1,3-dienes. [, ] This is particularly important because 1,3-dienes are valuable building blocks in organic synthesis.
Q2: How does the reactivity of Allyltriphenylsilane differ from other allylsilanes, like Allyltrimethylsilane, in specific reactions?
A2: While both Allyltriphenylsilane and Allyltrimethylsilane are allylsilanes, they display distinct regioselectivity in reactions with electrophiles. For instance, Allyltriphenylsilane primarily reacts with electrophiles at the γ-position, while Allyltrimethylsilane and its derivatives, particularly when converted to their aluminum "ate" complexes, exhibit a preference for α-regioselective carboxylation with carbon dioxide. [] This difference in reactivity highlights the influence of substituents on the silicon atom on the reaction pathway.
Q3: How does the size of the Allyltriphenylsilane molecule, compared to smaller analogs, affect its reactivity with carbocations?
A3: Research suggests that the size difference between Allyltriphenylsilane and its smaller analog, Allylchlorodimethylsilane, does not significantly impact their reactivity with carbocations. [] Studies comparing the reaction rates of these allylsilanes with both small and macromolecular carbocations showed no significant difference, indicating that steric hindrance from the bulky triphenylsilyl group does not hinder the reaction with the electrophilic carbocation center.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)




